rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans
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Overview
Description
rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the morpholine ring through cyclization reactions under controlled conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Hydrolysis: The Fmoc protecting group can be removed through hydrolysis using bases like piperidine, yielding the free amino acid.
Scientific Research Applications
rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding studies due to its unique structural features.
Medicine: Research into potential therapeutic applications, including drug development and design, leverages the compound’s ability to interact with biological targets.
Mechanism of Action
The mechanism of action of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar compounds to rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans include:
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the amino acid structure.
Trifluoromethyl-substituted morpholines: These compounds have similar trifluoromethyl groups but may lack the Fmoc protection.
Fmoc-azetidine-3-carboxylic acid: This compound has a similar Fmoc group but differs in the ring structure.
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the trifluoromethyl-substituted morpholine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18F3NO5 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
(3S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO5/c22-21(23,24)18-9-25(17(11-29-18)19(26)27)20(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18+/m0/s1 |
InChI Key |
KKKAZSMFZJPYIR-ZWKOTPCHSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1C(OCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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